molecular formula C16H14N2O B4489288 N-(2-methoxyphenyl)-4-quinolinamine

N-(2-methoxyphenyl)-4-quinolinamine

Cat. No.: B4489288
M. Wt: 250.29 g/mol
InChI Key: POQHESFWBMWVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyphenyl)-4-quinolinamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly within the 4-aminoquinoline structural class. This scaffold is recognized as a privileged structure in drug development for its ability to interact with diverse biological targets . The 4-aminoquinoline core is a well-established pharmacophore, present in various approved drugs and experimental compounds spanning therapeutic areas such as oncology, immunology, and infectious diseases . Researchers are particularly interested in 4-aminoquinoline derivatives like this compound for their potential as kinase inhibitors . Structural analogs have been designed and synthesized as potent and selective inhibitors of Receptor-interacting protein kinase 2 (RIPK2), a key mediator in the NOD1 and NOD2 signaling pathways that regulate immune and inflammatory responses . The planar quinoline ring system also facilitates interaction with biological macromolecules, and many quinoline derivatives are investigated for their anticancer properties through mechanisms such as growth inhibition, apoptosis induction, and angiogenesis inhibition . The specific substitution pattern of this compound, featuring a methoxy-substituted aniline at the 4-position, allows researchers to explore structure-activity relationships (SAR) critical for optimizing potency, selectivity, and physicochemical properties . This compound serves as a valuable building block and chemical probe for scientists developing novel therapeutic agents and studying underlying biological processes in inflammation, cancer, and other diseases. FOR RESEARCH USE ONLY. Not intended for any human or veterinary use.

Properties

IUPAC Name

N-(2-methoxyphenyl)quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-19-16-9-5-4-8-15(16)18-14-10-11-17-13-7-3-2-6-12(13)14/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQHESFWBMWVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of quinolinamine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
N-(2-Methoxyphenyl)-4-quinolinamine 2-methoxyphenyl at C4 C₁₆H₁₄N₂O 250.30 Hypothesized anticancer activity
N-(2,5-Dimethoxyphenyl)-4-methyl-2-quinolinamine 2,5-dimethoxyphenyl, methyl at C4 C₁₈H₁₈N₂O₂ 294.35 Enhanced lipophilicity
N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine 4-bromophenyl, ethoxy at C6, methyl at C2 C₁₈H₁₇BrN₂O 357.24 Potential halogen-mediated bioactivity
7-Chloro-N-(2-hydroxyethyl)-4-quinolinamine Chloro at C7, hydroxyethyl at C4 C₁₁H₁₁ClN₂O 222.67 Antimalarial/anticancer activity
Key Observations:
  • Methoxy vs. Halogen Substituents: Methoxy groups (e.g., in this compound) improve metabolic stability by resisting oxidative degradation compared to halogenated derivatives (e.g., bromo in ), which may enhance target binding but increase toxicity .
  • Hydroxyethyl Moieties: Hydrophilic groups (e.g., in 7-chloro-N-(2-hydroxyethyl)-4-quinolinamine ) enhance solubility but may reduce membrane permeability.

Metabolic and Enzymatic Interactions

Metabolic pathways vary significantly among quinolinamine derivatives:

  • This compound: Likely undergoes CYP1A2-mediated reduction to o-anisidine, as observed in structurally similar N-(2-methoxyphenyl)hydroxylamine . CYP2E1 is less involved in its reduction but may oxidize metabolites .
  • 7-Chloro Derivatives : Chlorine substituents (e.g., in ) slow CYP-mediated metabolism, prolonging half-life but increasing risk of hepatotoxicity .
  • Halogenated Analogues : Bromo or chloro groups (e.g., ) may form reactive intermediates via CYP2B1/2, necessitating careful toxicity profiling .
Table 2: Metabolic Profile Comparison
Compound Name Primary CYP Enzymes Involved Major Metabolites Toxicity Considerations
This compound CYP1A2, CYP2E1 o-Anisidine, o-Aminophenol Moderate (redox cycling)
7-Chloro-N-(2-hydroxyethyl)-4-quinolinamine CYP3A4, CYP2D6 Dechlorinated quinoline High (reactive intermediates)
N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine CYP2B1/2 Debrominated products High (hepatotoxic)

Q & A

What are the optimal synthetic routes for N-(2-methoxyphenyl)-4-quinolinamine, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis typically involves multi-step reactions, including condensation of substituted quinoline precursors with 2-methoxyaniline derivatives. Key steps may require palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres to prevent oxidation of sensitive intermediates . For example, analogous quinolinamine derivatives are synthesized via Buchwald-Hartwig amination, where temperature control (80–120°C) and catalyst loading (5–10 mol%) critically affect yields (reported 60–85%) and purity (>95%) . Methodological optimization, such as using microwave-assisted synthesis, can reduce reaction times and improve regioselectivity .

How does the substitution pattern of this compound influence its biological activity compared to other quinoline derivatives?

Advanced Research Focus
Structural analogs like 2-Chloro-N-phenylquinolin-4-amine exhibit enhanced anticancer and antimicrobial activity due to electron-withdrawing substituents (e.g., Cl) at the quinoline core, which improve target binding affinity . In contrast, the 2-methoxyphenyl group in this compound may enhance metabolic stability by reducing oxidative degradation, as seen in similar methoxy-substituted compounds . Comparative studies using structure-activity relationship (SAR) models and docking simulations are recommended to quantify substituent effects on biological targets (e.g., kinase inhibition) .

What enzymatic pathways are involved in the metabolism of this compound, and how do they impact toxicity profiles?

Advanced Research Focus
Hepatic microsomal CYP enzymes, particularly CYP1A, catalyze the reduction of N-(2-methoxyphenyl)hydroxylamine (a key intermediate) to o-anisidine, a metabolite linked to DNA adduct formation and carcinogenicity . Rat microsomal studies show CYP1A2 dominance in this pathway, with β-naphthoflavone-induced microsomes increasing o-anisidine formation by 2.4-fold . Contradictory data exist for CYP2E1: ethanol-induced microsomes produce minimal o-anisidine but higher o-aminophenol, suggesting divergent metabolic fates depending on enzyme isoforms . Researchers should employ CYP-specific inhibitors (e.g., α-naphthoflavone for CYP1A) to validate metabolic pathways in human hepatocyte models .

How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Advanced Research Focus
Discrepancies often arise from variations in assay conditions or impurity profiles. For example, antioxidant activity in methoxyphenyl-quinoline hybrids is highly solvent-dependent, with polar solvents (e.g., DMSO) masking true activity due to radical scavenging interference . Purity validation via HPLC-MS (>98%) and standardized bioassay protocols (e.g., fixed incubation times, controlled pH) are critical for reproducibility . Case studies on analogous compounds recommend dual testing in in vitro (e.g., MTT assays) and ex vivo (e.g., isolated organ models) systems to confirm activity .

What analytical techniques are most effective for characterizing this compound and its metabolites?

Basic Research Focus
High-resolution LC-MS/MS is preferred for identifying parent compounds and metabolites, with ESI+ mode detecting protonated ions (e.g., [M+H]+ at m/z 293.1 for this compound) . NMR (1H/13C) is essential for structural confirmation: methoxy protons typically resonate at δ 3.8–4.0 ppm, while quinoline aromatic protons appear as multiplets at δ 7.5–8.5 ppm . For stability studies, accelerated degradation tests under oxidative (H2O2) and photolytic (ICH Q1B) conditions can identify labile functional groups .

How does this compound interact with biological targets such as DNA or enzymes?

Advanced Research Focus
Electrophilic metabolites like o-aminophenol, derived from CYP-mediated oxidation, form covalent DNA adducts (e.g., N-(deoxyguanosin-8-yl)-o-aminophenol), detectable via 32P-postlabeling . Molecular docking studies on quinoline derivatives suggest intercalation into DNA minor grooves, with binding energies correlating to substituent electronegativity (ΔG = −8.2 to −9.5 kcal/mol) . For enzyme targets (e.g., topoisomerase II), fluorescence polarization assays can quantify inhibition constants (Ki), with IC50 values reported in the low micromolar range for related compounds .

What strategies mitigate the genotoxic risks associated with this compound metabolites?

Advanced Research Focus
Co-administration of antioxidants (e.g., N-acetylcysteine) reduces oxidative DNA damage by scavenging reactive intermediates like nitrosoarenes . Structural modification, such as replacing the methoxy group with bulkier substituents (e.g., trifluoromethoxy), can block metabolic activation at the 2-position, as demonstrated in SAR studies of analogous compounds . In silico toxicity prediction tools (e.g., Derek Nexus) should guide early-stage design to flag mutagenic motifs .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Basic Research Focus
Key challenges include catalyst recovery and byproduct management. Palladium catalysts (e.g., Pd(OAc)2) used in coupling reactions are costly and require efficient recycling via techniques like nanofiltration . Byproducts such as dimeric quinoline adducts can be minimized by optimizing stoichiometry (1:1.2 molar ratio of quinoline to aniline) and reaction time (<24 hours) . Pilot-scale batches (>100 g) demand rigorous purity control using inline PAT tools (e.g., FTIR spectroscopy) .

How do solvent polarity and pH affect the stability of this compound in aqueous formulations?

Basic Research Focus
Stability decreases in polar protic solvents (e.g., water, ethanol) due to hydrolytic cleavage of the methoxyphenyl-amine bond. Accelerated stability studies show >90% degradation in pH 7.4 buffer at 40°C over 14 days, versus <10% in aprotic solvents (e.g., acetonitrile) . Buffering at pH 5–6 (acetate buffer) and lyophilization improve shelf life. Excipients like cyclodextrins can enhance solubility without compromising stability via host-guest complexation .

What computational methods are recommended for predicting the physicochemical properties of this compound?

Advanced Research Focus
DFT calculations (B3LYP/6-311+G(d,p)) accurately predict logP (2.8–3.2) and pKa (8.1–8.5) for quinolinamines, aligning with experimental HPLC and potentiometric titrations . Molecular dynamics simulations (AMBER force field) model membrane permeability, showing >80% correlation with Caco-2 cell assays . For ADMET profiling, tools like SwissADME predict moderate hepatic extraction (0.3–0.5) and CYP1A2-mediated metabolism, consistent with microsomal data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-4-quinolinamine
Reactant of Route 2
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N-(2-methoxyphenyl)-4-quinolinamine

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